molecular formula C17H23N7O4 B609001 Methyltetrazine-PEG4-Azide CAS No. 1802908-04-8

Methyltetrazine-PEG4-Azide

Cat. No. B609001
CAS RN: 1802908-04-8
M. Wt: 389.42
InChI Key: AHJFUODPROPZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyltetrazine-PEG4-Azide is a PEG derivative containing an azide group and a methyltetrazine moiety . The azide group enables Click Chemistry in organic solvents or aqueous media . The hydrophilic PEG spacer increases water-solubility and provides a long and flexible connection .


Synthesis Analysis

Methyltetrazine-PEG4-Azide is a heterobifunctional linker functionalized with a methyltetrazine moiety for inverse electron demand Diels-Alder cycloaddition reactions and an azide for click chemistry . The tetrazine will react with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to yield a stable dihydropyridazine linkage .


Molecular Structure Analysis

The molecular formula of Methyltetrazine-PEG4-Azide is C17H23N7O4 . Its molecular weight is 389.41 .


Chemical Reactions Analysis

Methyltetrazine-PEG4-Azide is a heterobifunctional reagent that enables simple and efficient conversion of alkyne- or cycloalkyne-modified peptides into tetrazine-tagged peptides for subsequent ligation to TCO-labeled biopolymers .


Physical And Chemical Properties Analysis

Methyltetrazine-PEG4-Azide is a solid substance . . It is soluble in DMSO, DMF, DCM, and MeOH .

Scientific Research Applications

Conversion of Alkyne-Modified Peptides or Biopolymers

“Methyltetrazine-PEG4-Azide” is a reagent used for converting alkyne-modified peptides or biopolymers into tetrazine-modified peptides or biopolymers . This conversion process is biocompatible and occurs efficiently under mild buffer conditions .

Bioorthogonal Ligation

The compound is used in bioorthogonal ligation, a process that involves the use of chemoselective reactions to label biomolecules in living systems . The tetrazine and trans-cyclooctene groups do not react or interfere with other functional groups found in biological samples but conjugate to one another with high efficiency .

Fluorescent Imaging

“Methyltetrazine-PEG4-Azide” is used in fluorescent imaging. The compound is known to act as a fluorogenic probe, which is a type of fluorescent probe that increases its fluorescence upon binding to its target . This property makes it useful in the field of bioimaging .

Synthesis of Tetrazine-Tagged Peptides

The compound is a heterobifunctional reagent that enables the simple and efficient conversion of alkyne- or cycloalkyne-modified peptides into tetrazine-tagged peptides . These tetrazine-tagged peptides can then be ligated to TCO-labeled biopolymers .

Reduction of Aggregation

The extended PEG4 spacer in “Methyltetrazine-PEG4-Azide” reduces aggregation, minimizes steric hindrance, and enhances solubility . This makes it a valuable tool in various biochemical and biophysical studies.

Click Chemistry Reactions

“Methyltetrazine-PEG4-Azide” is a heterobifunctional click chemistry reagent containing a methyltetrazine and azide moiety . The azide group can participate in copper-catalyzed Click Chemistry reactions with reagents such as alkynes, DBCO, and BCN to form triazole moieties .

Mechanism of Action

Target of Action

Methyltetrazine-PEG4-Azide is a heterobifunctional reagent that primarily targets alkyne- or cycloalkyne-modified peptides . These peptides are the primary targets due to their ability to undergo a conversion into tetrazine-tagged peptides .

Mode of Action

The compound interacts with its targets through a process known as Click Chemistry . The azide group in the Methyltetrazine-PEG4-Azide can participate in copper-catalyzed Click Chemistry reactions with reagents such as alkynes, DBCO, and BCN to form triazole moieties . This reaction enables the efficient conversion of alkyne-modified peptides into tetrazine-tagged peptides .

Biochemical Pathways

The compound plays a significant role in the field of bioorthogonal chemistry, particularly in activity-based protein profiling . It allows for the introduction of detection tags without significantly influencing the physiochemical and biological functions of the probe . Following covalent and irreversible inhibition, the tetrazine allows visualization of the captured cathepsin activity by means of inverse electron demand Diels Alder ligation in cell lysates and live cells .

Pharmacokinetics

The pharmacokinetics of Methyltetrazine-PEG4-Azide are influenced by its hydrophilic PEG linker, which increases the water solubility of the compound in aqueous media . This property enhances the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability .

Result of Action

The result of the compound’s action is the creation of tetrazine-tagged peptides from alkyne- or cycloalkyne-modified peptides . This conversion allows for subsequent ligation to TCO-labeled biopolymers . The tetrazine-tagged peptides can then be visualized, which is particularly useful in the study of enzyme activities within complex biological systems .

Action Environment

The action of Methyltetrazine-PEG4-Azide is influenced by environmental factors such as the presence of copper catalysts and reducing agents . This makes it biocompatible and suitable for use in various environments .

Safety and Hazards

Methyltetrazine-PEG4-Azide is not classified as a hazardous substance or mixture . In case of skin contact, it should be rinsed with plenty of water . If swallowed or inhaled, medical advice should be sought if you feel unwell .

Future Directions

Methyltetrazine-PEG4-Azide has a wide range of applications. Its azide group can react with various biomolecules to form stable connections, thereby achieving modification of the target molecule . This modification can not only change the physical and chemical properties of the molecule, but also further regulate its behavior and distribution in the body . In addition to being used as a linker, Methyltetrazine-PEG4-Azide can also be used as a fluorescent marker .

properties

IUPAC Name

3-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]phenyl]-6-methyl-1,2,4,5-tetrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O4/c1-14-20-22-17(23-21-14)15-2-4-16(5-3-15)28-13-12-27-11-10-26-9-8-25-7-6-19-24-18/h2-5H,6-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJFUODPROPZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyltetrazine-PEG4-Azide

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